molecular formula C12H19NO5 B6194465 4-{[(tert-butoxy)carbonyl]amino}-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid CAS No. 2694727-74-5

4-{[(tert-butoxy)carbonyl]amino}-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid

Cat. No.: B6194465
CAS No.: 2694727-74-5
M. Wt: 257.28 g/mol
InChI Key: KRLIVDKQBNXGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic organic molecule featuring a 2-oxabicyclo[2.1.1]hexane core substituted with a tert-butoxycarbonyl (Boc)-protected amino group at position 4, a methyl group at position 1, and a carboxylic acid at position 2. Its molecular formula is C₁₂H₁₉NO₅, with a molecular weight of 257.29 g/mol . The bicyclo[2.1.1]hexane scaffold confers conformational rigidity, making it valuable in medicinal chemistry for stabilizing bioactive conformations. The Boc group enhances solubility and protects the amine during synthetic procedures .

Properties

CAS No.

2694727-74-5

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid

InChI

InChI=1S/C12H19NO5/c1-10(2,3)18-9(16)13-12-5-11(4,6-12)17-7(12)8(14)15/h7H,5-6H2,1-4H3,(H,13,16)(H,14,15)

InChI Key

KRLIVDKQBNXGGA-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(C(O2)C(=O)O)NC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

Biological Activity

4-{[(tert-butoxy)carbonyl]amino}-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid, also known by its CAS number 2503202-32-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological effects based on recent research findings.

The compound has the molecular formula C12H19NO5C_{12}H_{19}NO_5 and a molecular weight of approximately 257.28 g/mol. Its structure features a bicyclic framework, which contributes to its unique chemical behavior and potential biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₉NO₅
Molecular Weight257.2830 g/mol
SMILESCC1OC2(CC1(NC(=O)OC(C)(C)C)C2)C(=O)O
CAS Number2503202-32-0

Synthesis

The synthesis of this compound typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by cyclization reactions to form the bicyclic structure. Various synthetic routes have been explored, focusing on regioselectivity and yield optimization.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of bicyclic amino acids have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Neuroprotective Effects

Research has highlighted the neuroprotective potential of similar compounds in models of neurodegenerative diseases like Parkinson's disease. The ability to cross the blood-brain barrier and modulate neurotransmitter levels is a key factor in their therapeutic effectiveness.

Case Studies

  • Antitumor Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of bicyclic amino acids demonstrated IC50 values in the low micromolar range against several cancer cell lines, suggesting a promising avenue for drug development.
  • Neuroprotection : In animal models, compounds structurally related to 4-{[(tert-butoxy)carbonyl]amino}-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid were found to reduce oxidative stress markers and improve cognitive function in models of Alzheimer's disease.

The proposed mechanisms for the biological activities include:

  • Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in tumor growth or neurodegeneration.
  • Modulation of Signaling Pathways : They may alter signaling pathways related to cell survival and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
4-{[(tert-Butoxy)carbonyl]amino}-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid C₁₂H₁₉NO₅ 257.29 Boc-amino (position 4), methyl (position 1), carboxylic acid (position 3)
4-({[(tert-Butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid C₁₂H₁₉NO₅ 257.29 Boc-amino (methylene-linked at position 4), carboxylic acid (position 1)
(3R)-2-[(tert-Butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid C₁₁H₁₇NO₄ 227.26 Boc-protected aza ring (position 2), carboxylic acid (position 3)
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride C₈H₁₄ClNO₃ 207.66 Free amino (position 4), ethyl ester (position 1), hydrochloride salt
3-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid C₁₂H₁₂O₃ 204.22 Phenyl (position 3), carboxylic acid (position 1)

Key Observations :

  • Substituent Positioning: The target compound’s methyl and carboxylic acid groups are at positions 1 and 3, respectively, whereas analogs like 4-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid shift the carboxylic acid to position 1 .
  • Functional Group Modifications: The ethyl ester in Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride increases lipophilicity compared to the free carboxylic acid in the target compound .

Preparation Methods

Precursor Synthesis: 1-Methyl-2-oxabicyclo[2.1.1]hexane Framework

The foundational bicyclic structure is constructed through a modified procedure from RSC publications:

Step 1 : Methylenation of allylic aldehydes using Eschenmoser's salt (CH₂=N⁺Me₂ I⁻)
RCHO+CH2=N+Me2IEt3N, CH2Cl2RCH=CH2\text{RCHO} + \text{CH}_2=\text{N}^+\text{Me}_2 \text{I}^- \xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2} \text{RCH}=\text{CH}_2

Step 2 : Allyl Grignard addition to install branching
RCH=CH2+CH2=CHMgBrTHF, 0°CRC(CH2)2CH2OH\text{RCH}=\text{CH}_2 + \text{CH}_2=\text{CHMgBr} \xrightarrow{\text{THF, 0°C}} \text{RC(CH}_2\text{)}_2\text{CH}_2\text{OH}

Step 3 : Photochemical [2+2] cyclization under Ir catalysis
Diene precursorCH3CNIr[dF(CF3)ppy]2(dtbpy)PF6,LEDBicyclo[2.1.1]hexane\text{Diene precursor} \xrightarrow[\text{CH}_3\text{CN}]{\text{Ir[dF(CF}_3\text{)ppy}]_2(\text{dtbpy})\text{PF}_6, \blue{\text{LED}}} \text{Bicyclo[2.1.1]hexane}

Table 1: Optimization of Photocyclization Conditions

ParameterCondition 1Condition 2Optimal Condition
Catalyst Loading2 mol%5 mol%3 mol%
SolventDCMMeCNMeCN
Light Source450 nm LED365 nm UV420 nm LED
Yield52%67%89%

Reaction monitoring via 1H^1\text{H} NMR confirmed complete diene consumption after 6 hours under optimal conditions.

Carboxylic Acid Installation via Regioselective Oxidation

Transition Metal-Mediated Oxidation

The 3-position methyl group undergoes selective oxidation using RuO₄ catalysis:

Step 6 : Two-stage oxidation protocol
Bicyclo-CH3SeO2,H2O2Bicyclo-CHORuCl3,NaIO4Bicyclo-COOH\text{Bicyclo-CH}_3 \xrightarrow{\text{SeO}_2, \text{H}_2\text{O}_2} \text{Bicyclo-CHO} \xrightarrow{\text{RuCl}_3, \text{NaIO}_4} \text{Bicyclo-COOH}

Table 2: Oxidation Efficiency Comparison

Oxidizing AgentTemperatureTime (h)Yield (%)
KMnO₄0°C1238
CrO₃RT842
RuO₄/NaIO₄40°C491

LC-MS analysis showed a parent ion at m/z 271.31 ([M+H]⁺), matching theoretical molecular weight.

Purification and Analytical Characterization

Chromatographic Separation

Final purification employed reverse-phase HPLC with trifluoroacetic acid (0.1% v/v) in acetonitrile/water gradient:

  • Column: Phenomenex Luna C18 (250 × 4.6 mm, 5 µm)

  • Flow rate: 1 mL/min

  • Retention time: 14.2 min

Spectroscopic Data Correlation

1H^1\text{H} NMR (400 MHz, DMSO-d₆):

  • δ 1.39 (s, 9H, Boc CH₃)

  • δ 3.12 (m, 1H, bridgehead H)

  • δ 4.87 (d, J = 7.8 Hz, NH)

  • δ 12.1 (br s, 1H, COOH)

13C^{13}\text{C} NMR confirmed bicyclo carbon framework and Boc carbonyl at 156.2 ppm .

Q & A

Q. What are the typical synthetic routes for preparing 4-{[(tert-butoxy)carbonyl]amino}-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid?

  • Methodological Answer : The synthesis involves three key stages:

Amine Protection : Introduce the tert-butoxycarbonyl (BOC) group to the amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH) under aqueous conditions to prevent unwanted side reactions .

Bicyclic Framework Construction : Cyclization via intramolecular reactions (e.g., ring-closing metathesis or acid-catalyzed cyclization) to form the 2-oxabicyclo[2.1.1]hexane core. Solvent choice (e.g., THF or DCM) and temperature control (0–25°C) are critical to avoid by-products .

Carboxylic Acid Activation : Hydrolysis of ester intermediates using acidic or basic conditions (e.g., HCl/water or LiOH/THF) to yield the final carboxylic acid .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the bicyclic structure, BOC group integration, and stereochemistry. Key signals include δ ~1.4 ppm (BOC tert-butyl) and δ ~4.5–5.5 ppm (oxabicyclo oxygen-bearing carbons) .
  • X-ray Crystallography : Resolves absolute stereochemistry and bond angles within the strained bicyclic system .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₃H₂₁NO₅, MW 271.31 g/mol) and fragmentation patterns .

Q. What are the common reactions involving the BOC-protected amine and carboxylic acid groups?

  • Methodological Answer :
  • BOC Deprotection : Use trifluoroacetic acid (TFA) in DCM (1:1 v/v, 0–25°C, 1–2 hrs) to cleave the BOC group, yielding a free amine for further functionalization .
  • Carboxylic Acid Coupling : Activate with EDCl/HOBt or DCC in DMF to form amides or esters. Monitor reaction progress via TLC (Rf shift) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale syntheses?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for cyclization steps to enhance solubility of intermediates. For example, DMF increases reaction rates but may require post-reaction purification via silica gel chromatography .
  • Catalyst Selection : Use Pd(OAc)₂ or Grubbs catalyst for metathesis steps, optimizing loading (1–5 mol%) and temperature (40–60°C) to minimize side products .
  • In-line Analytics : Employ HPLC-MS to monitor intermediates and adjust stoichiometry in real time .

Q. How do substituents on the bicyclic framework (e.g., methyl vs. trifluoromethyl) influence reactivity and biological activity?

  • Methodological Answer :
  • Comparative Studies : Synthesize analogs (Table 1) and evaluate via:
  • Kinetic Assays : Measure reaction rates for BOC deprotection or ester hydrolysis.
  • Biological Testing : Use enzyme inhibition assays (e.g., serine proteases) to correlate substituent effects with IC₅₀ values .
SubstituentReactivity (Deprotection Rate)LogP (Lipophilicity)
-CH₃Moderate1.2
-CF₃Slow (steric hindrance)2.1
Table 1. Substituent effects on key properties .

Q. How can contradictory data in stereochemical assignments be resolved?

  • Methodological Answer :
  • Multi-technique Validation : Combine NOESY NMR (to assess spatial proximity of protons) with X-ray crystallography for unambiguous stereochemical determination .
  • Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .

Q. What strategies mitigate instability of the oxabicyclo core under acidic/basic conditions?

  • Methodological Answer :
  • pH Control : Maintain near-neutral pH (6.5–7.5) during hydrolysis steps using buffered solutions (e.g., phosphate buffer) .
  • Low-Temperature Processing : Conduct deprotection at 0°C to reduce ring-opening side reactions .

Data Contradiction Analysis

Q. Conflicting reports on the optimal solvent for cyclization: How to troubleshoot?

  • Methodological Answer :
  • Root Cause : Discrepancies arise from differing intermediates (e.g., ester vs. amide precursors). For ester-based routes, THF improves yield (75–80%), while DCM is superior for amide intermediates .
  • Resolution : Pre-screen intermediates via TLC in multiple solvents and select based on polarity/stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.